molecular formula C10H23NO2 B8814313 Dibutylamine Acetate

Dibutylamine Acetate

Cat. No. B8814313
M. Wt: 189.30 g/mol
InChI Key: MQFIKAWTCOXAAY-UHFFFAOYSA-N
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Patent
US05128317

Procedure details

Into a twelve liter Morton flask equipped with stirrer, thermometer, reflux condenser, heating mantle, and addition funnel are placed 89 grams (0.69 moles) of di-n-butyl amine and 42 grams (0.69 moles) of acetic acid. The resulting reaction mass temperature rises to 50° C. (as a result of salt formation to form di-n-butyl amine acetate). The reaction mass is cooled to 38° C. and rapidly, 1600 grams (19.74 moles) of 37% formaldehyde (effective weight 592 grams) is added to the reaction mass.
Quantity
89 g
Type
reactant
Reaction Step One
Quantity
42 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:5][CH2:6][CH2:7][CH2:8][CH3:9])[CH2:2][CH2:3][CH3:4].[C:10]([OH:13])(=[O:12])[CH3:11]>>[C:10]([OH:13])(=[O:12])[CH3:11].[CH2:1]([NH:5][CH2:6][CH2:7][CH2:8][CH3:9])[CH2:2][CH2:3][CH3:4] |f:2.3|

Inputs

Step One
Name
Quantity
89 g
Type
reactant
Smiles
C(CCC)NCCCC
Step Two
Name
Quantity
42 g
Type
reactant
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a twelve liter Morton flask equipped with stirrer
TEMPERATURE
Type
TEMPERATURE
Details
thermometer, reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
heating mantle
ADDITION
Type
ADDITION
Details
addition funnel
CUSTOM
Type
CUSTOM
Details
The resulting reaction mass temperature
CUSTOM
Type
CUSTOM
Details
rises to 50° C.
CUSTOM
Type
CUSTOM
Details
a result of salt formation

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)O.C(CCC)NCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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